molecular formula C21H27N3O2 B5988307 2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL

2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL

Cat. No.: B5988307
M. Wt: 353.5 g/mol
InChI Key: OSZUUEALDYTAHJ-OQKWZONESA-N
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Description

2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL is a complex organic compound with a molecular formula of C20H26N2O2 This compound is characterized by the presence of a methoxy group, a phenol group, and a piperazine ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL typically involves multiple steps. One common route starts with the preparation of the intermediate 4-[(4-METHYLPHENYL)METHYL]PIPERAZINE, which is then reacted with 2-METHOXY-4-FORMYLPHENOL under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.

    Substitution: The methoxy and phenol groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced phenol derivatives.

Scientific Research Applications

2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-METHYLPHENOL: Similar in structure but lacks the piperazine ring and methylphenyl group.

    4-METHOXY-2-METHYL-PHENOL: Another related compound with a different substitution pattern on the phenol ring.

    2-METHOXY-4-[(4-METHOXYPHENYL)IMINO]METHYLPHENOL: Contains a similar imino group but with different substituents.

Uniqueness

2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL is unique due to its combination of a methoxy group, phenol group, and a piperazine ring with a methylphenyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-methoxy-4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-6-18(7-5-16)15-23-10-12-24(13-11-23)22-17(2)19-8-9-20(25)21(14-19)26-3/h4-9,14,25H,10-13,15H2,1-3H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUUEALDYTAHJ-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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